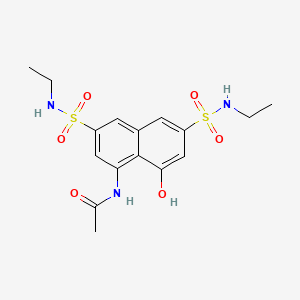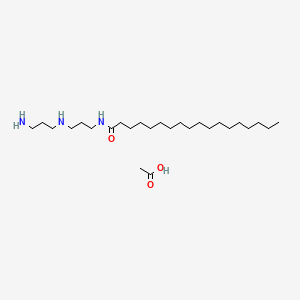
Phosphorofluoridic acid, bis(2-methylporpyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorofluoridic acid, bis(2-methylpropyl) ester, also known as diisobutyl phosphorofluoridate, is an organophosphorus compound. It is a colorless liquid that is highly toxic and has been used in various chemical and biological applications. This compound is known for its ability to inhibit cholinesterase, making it a potent neurotoxin.
Méthodes De Préparation
The synthesis of phosphorofluoridic acid, bis(2-methylpropyl) ester typically involves the reaction of phosphorus trichloride with isobutanol, followed by chlorination of the resulting intermediate and conversion to the diisobutyl chlorophosphate using sodium fluoride . This method is commonly used in industrial settings due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Phosphorofluoridic acid, bis(2-methylpropyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Phosphorofluoridic acid, bis(2-methylpropyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphorofluoridate esters.
Biology: Due to its cholinesterase inhibitory properties, it is used in studies related to neurotoxicity and enzyme inhibition.
Medicine: It has been investigated for its potential use in developing treatments for conditions involving cholinesterase dysfunction.
Industry: This compound is used in the production of pesticides and other agrochemicals.
Mécanisme D'action
The primary mechanism of action of phosphorofluoridic acid, bis(2-methylpropyl) ester involves the inhibition of cholinesterase enzymes. It binds to the active site of the enzyme, preventing the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of muscles, glands, and central nervous system neurons, which can lead to various toxic effects .
Comparaison Avec Des Composés Similaires
Phosphorofluoridic acid, bis(2-methylpropyl) ester is similar to other organophosphorus compounds such as diisopropyl fluorophosphate and sarin. it is unique in its specific ester structure, which influences its reactivity and toxicity. Similar compounds include:
Diisopropyl fluorophosphate: Another cholinesterase inhibitor with a similar mechanism of action.
Sarin: A highly toxic nerve agent with a similar inhibitory effect on cholinesterase.
Tabun: Another organophosphorus compound with similar applications and toxicity.
Phosphorofluoridic acid, bis(2-methylpropyl) ester stands out due to its specific ester configuration, which can affect its interaction with biological targets and its overall stability.
Propriétés
Numéro CAS |
563-22-4 |
|---|---|
Formule moléculaire |
C8H18FO3P |
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
1-[fluoro(2-methylpropoxy)phosphoryl]oxy-2-methylpropane |
InChI |
InChI=1S/C8H18FO3P/c1-7(2)5-11-13(9,10)12-6-8(3)4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
WUSAGAYGKIFWTG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COP(=O)(OCC(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12688835.png)

![N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide](/img/structure/B12688846.png)




